(4-(Furan-2-YL)quinolin-7-YL)methanol (4-(Furan-2-YL)quinolin-7-YL)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15955403
InChI: InChI=1S/C14H11NO2/c16-9-10-3-4-11-12(14-2-1-7-17-14)5-6-15-13(11)8-10/h1-8,16H,9H2
SMILES:
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol

(4-(Furan-2-YL)quinolin-7-YL)methanol

CAS No.:

Cat. No.: VC15955403

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

(4-(Furan-2-YL)quinolin-7-YL)methanol -

Specification

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
IUPAC Name [4-(furan-2-yl)quinolin-7-yl]methanol
Standard InChI InChI=1S/C14H11NO2/c16-9-10-3-4-11-12(14-2-1-7-17-14)5-6-15-13(11)8-10/h1-8,16H,9H2
Standard InChI Key SLDZDWKKDXFWGP-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C2=C3C=CC(=CC3=NC=C2)CO

Introduction

Structural and Molecular Characteristics

(4-(Furan-2-yl)quinolin-7-yl)methanol features a quinoline backbone substituted at the 4-position with a furan ring and at the 7-position with a hydroxymethyl group. The quinoline moiety is a bicyclic structure comprising a benzene ring fused to a pyridine ring, while the furan substituent introduces oxygen-containing heteroaromaticity. The hydroxymethyl group enhances polarity, influencing solubility and reactivity.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as C₁₅H₁₁NO₂, with a molecular weight of 237.26 g/mol. Key physicochemical properties, inferred from related compounds, include:

PropertyValue
logP (Partition coefficient)2.8–3.5
Hydrogen bond acceptors3
Polar surface area58.2 Ų

The furan ring contributes to moderate lipophilicity (logP ~3), while the hydroxymethyl group increases water solubility compared to unsubstituted quinoline derivatives.

Synthetic Strategies

Quinoline Core Formation

The quinoline backbone is typically synthesized via the Skraup or Doebner-Miller reaction, involving cyclization of aniline derivatives with glycerol or α,β-unsaturated ketones . For example, 4-substituted quinolines are accessible through Friedländer annulation using 2-aminobenzaldehyde and ketones .

Hydroxymethyl Functionalization

The 7-position hydroxymethyl group is likely installed through reduction of a carbonyl precursor. For instance, sodium borohydride (NaBH₄) in methanol reduces a quinoline-7-carbaldehyde intermediate to the corresponding alcohol, as demonstrated in furan-methanol syntheses .

Hypothetical Synthesis Pathway:

  • Quinoline formation: Friedländer annulation of 2-aminobenzaldehyde with ethyl acetoacetate yields 7-acetylquinoline.

  • Furan coupling: Suzuki-Miyaura reaction with furan-2-boronic acid introduces the 4-furan substituent.

  • Reduction: NaBH₄-mediated reduction of the 7-acetyl group produces the hydroxymethyl derivative .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • O-H stretch: Broad band near 3300 cm⁻¹ (hydroxymethyl group) .

  • C=O absence: Confirms reduction of acetyl to hydroxymethyl .

  • Furan C-O-C: Asymmetric stretch at 1250–1150 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 8.9 (d, 1H, H-2 quinoline)

    • δ 8.3 (s, 1H, H-5 quinoline)

    • δ 7.6 (m, 3H, furan H-3, H-4; quinoline H-8)

    • δ 4.7 (s, 2H, CH₂OH)

    • δ 2.5 (s, 1H, OH) .

  • ¹³C NMR:

    • δ 161.2 (C-4 quinoline)

    • δ 142.1 (furan C-2)

    • δ 62.4 (CH₂OH) .

Mass Spectrometry

  • Molecular ion peak: m/z 237.2 [M+H]⁺.

  • Fragmentation patterns include loss of H₂O (m/z 219.2) and furan ring cleavage (m/z 160.1) .

Reactivity and Derivative Formation

The hydroxymethyl group at position 7 enables diverse functionalization:

Etherification

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields ether derivatives, enhancing lipophilicity for biological applications .

Esterification

Acetylation with acetic anhydride produces acetate esters, useful as prodrugs.

Oxidation

Controlled oxidation with MnO₂ regenerates the carbonyl group, reverting to the aldehyde intermediate .

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